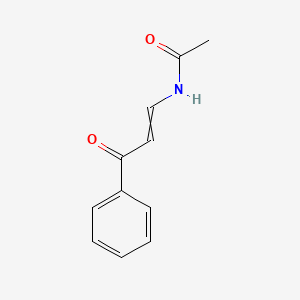
N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide is an organic compound characterized by the presence of a phenyl group attached to a prop-1-en-1-yl moiety, which is further connected to an acetamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic properties, particularly in the treatment of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide typically involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one. The latter is obtained from the reaction of 4-hydroxybenzaldehyde and acetophenone . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium diacetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Shows promise as an anticancer agent, particularly in targeting triple-negative breast cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide involves its interaction with molecular targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and angiogenesis, which are critical processes in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy]acetamide
- 3-(1H-indol-3-yl)-1-arylprop-2-en-1-ones
- 2-(3-(3-oxo-3-arylprop-1-en-1-yl)-1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamides
Uniqueness
N-(3-Oxo-3-phenylprop-1-en-1-yl)acetamide stands out due to its specific structural features that confer unique biological activities. Its ability to inhibit both EGFR and VEGFR makes it a promising candidate for targeted cancer therapy, distinguishing it from other similar compounds .
Propiedades
Número CAS |
82745-43-5 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N-(3-oxo-3-phenylprop-1-enyl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-9(13)12-8-7-11(14)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,13) |
Clave InChI |
SIEWSEBTRSDHJV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC=CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



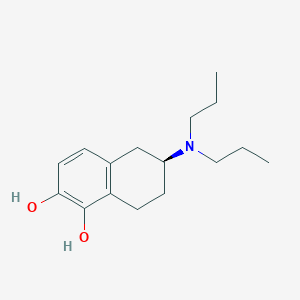
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
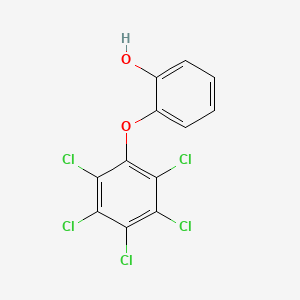
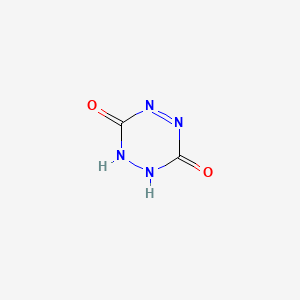
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)

![1-(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)ethan-1-one](/img/structure/B14429001.png)

![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
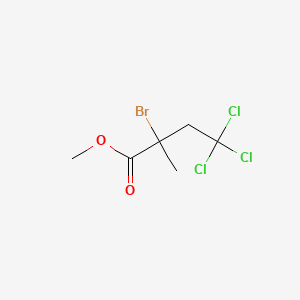
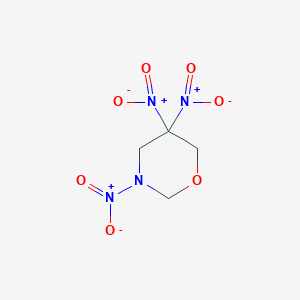
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
